N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]hexanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is a common motif in many natural and synthetic bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]hexanoic acid typically involves multiple steps:
Esterification: The initial step involves the esterification of 7-hydroxy-4-methylcoumarin with acetic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[2-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]hexanoic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and acetamido groups, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halides and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a wide range of functionalized compounds .
Scientific Research Applications
2-[2-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]hexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]hexanoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-methylcoumarin: Shares the chromen-2-one core but lacks the acetamido and hexanoic acid groups.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with different substituents.
Uniqueness
2-[2-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]hexanoic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-4-5-6-15(18(22)23)20-17(21)10-14-11(2)13-8-7-12(25-3)9-16(13)26-19(14)24/h7-9,15H,4-6,10H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
YQSVIOLXHVQCNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2)OC)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.